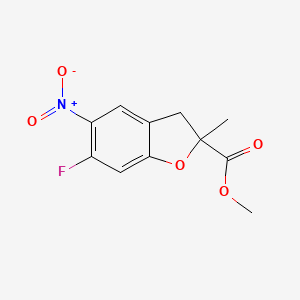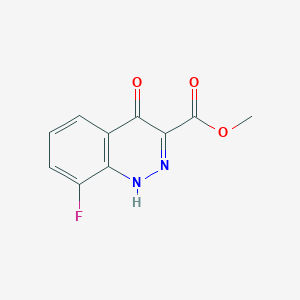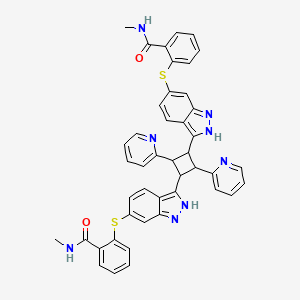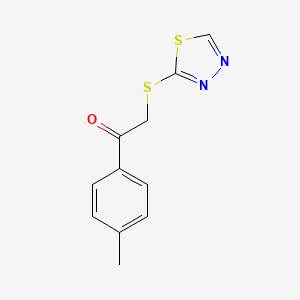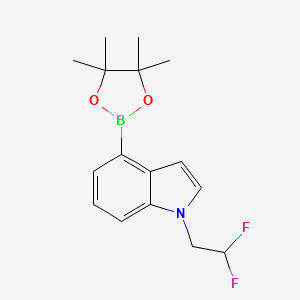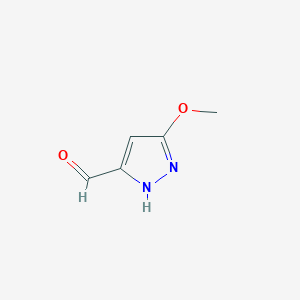
5-methoxy-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxy group at the 5-position and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate hydrazines with aldehydes or ketones. One common method is the condensation of 5-methoxy-1H-pyrazole with formylating agents under controlled conditions. For instance, the reaction of 5-methoxy-1H-pyrazole with Vilsmeier-Haack reagent (a mixture of DMF and POCl3) can yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Methoxy-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Methoxy-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-Methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
1,3-Dimethyl-5-methoxypyrazole: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 5-Methoxy-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyrazole ringThe methoxy group can enhance the compound’s solubility and stability, while the aldehyde group provides a reactive site for further chemical modifications .
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
3-methoxy-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-4(3-8)6-7-5/h2-3H,1H3,(H,6,7) |
Clave InChI |
FVBVSDRSXJHJBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NNC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



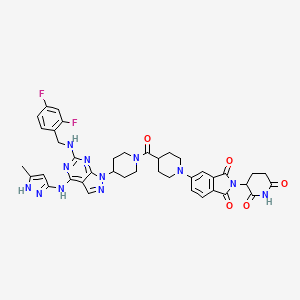
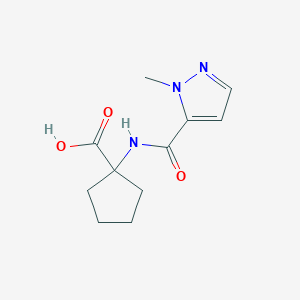
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
